molecular formula C18H29BrN2 B14595808 4-Cyano-1-dodecylpyridin-1-ium bromide CAS No. 59435-94-8

4-Cyano-1-dodecylpyridin-1-ium bromide

Cat. No.: B14595808
CAS No.: 59435-94-8
M. Wt: 353.3 g/mol
InChI Key: UNDSVCXCIGINBU-UHFFFAOYSA-M
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Description

4-Cyano-1-dodecylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C18H29BrN2. This compound is part of the pyridinium salts family, known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a cyano group and a long dodecyl chain in its structure imparts unique properties to this compound, making it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-dodecylpyridin-1-ium bromide typically involves the quaternization of 4-cyanopyridine with 1-bromododecane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization from methanol or ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and solvents ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-dodecylpyridin-1-ium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-1-dodecylpyridin-1-ium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-1-dodecylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group may also interact with specific molecular targets, modulating their activity and contributing to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1-dodecylpyridin-1-ium bromide is unique due to the presence of both the cyano group and the dodecyl chain. This combination imparts specific properties, such as enhanced antimicrobial activity and the ability to act as a phase transfer catalyst. The compound’s structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .

Properties

CAS No.

59435-94-8

Molecular Formula

C18H29BrN2

Molecular Weight

353.3 g/mol

IUPAC Name

1-dodecylpyridin-1-ium-4-carbonitrile;bromide

InChI

InChI=1S/C18H29N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-18(17-19)13-16-20;/h12-13,15-16H,2-11,14H2,1H3;1H/q+1;/p-1

InChI Key

UNDSVCXCIGINBU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N.[Br-]

Origin of Product

United States

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